molecular formula C12H17NO2 B1520620 3-(2,3-Dimethoxyphenyl)pyrrolidine CAS No. 959237-32-2

3-(2,3-Dimethoxyphenyl)pyrrolidine

Cat. No. B1520620
M. Wt: 207.27 g/mol
InChI Key: HEPGYNRBQZZNML-UHFFFAOYSA-N
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Description

3-(2,3-Dimethoxyphenyl)pyrrolidine is an organic compound with a unique structure that is composed of a pyrrolidine ring, two methoxy groups, and a phenyl group. This compound has been studied for its potential applications in various scientific fields, including organic synthesis, medicinal chemistry, and pharmacology.

Scientific Research Applications

Photochemical Behavior and Intramolecular Interactions

  • Intramolecular Hydrogen Atom Transfer : Studies on compounds structurally related to "3-(2,3-Dimethoxyphenyl)pyrrolidine" show intramolecular hydrogen atom transfer in certain conditions, affecting photochemical behavior. Such mechanisms are critical in understanding the reactivity and stability of complex organic molecules under various conditions (Obi et al., 1998).

Synthesis and Anticancer Evaluation

  • Anticancer Agents : Research on derivatives of pyridinones, similar in structural complexity to "3-(2,3-Dimethoxyphenyl)pyrrolidine", highlights the synthesis of compounds with potential anticancer properties. This underscores the importance of novel compound synthesis in drug discovery, especially for targeting various cancer cell lines (Rostom et al., 2011).

Material Science and Polymer Research

  • Polyimide Synthesis : The development of novel polyimides from pyridine-bridged aromatic dianhydride showcases the application of complex organic molecules in creating materials with exceptional thermal stability and mechanical properties. Such research paves the way for advancements in materials science, particularly for applications requiring materials that withstand harsh conditions (Wang et al., 2006).

Photophysical and Electrochemical Studies

  • Rhenium(I) Complexes : Investigations into Re(I) complexes containing N,N-bidentate ligands reveal insights into charge transfer and dual emission processes. By fine-tuning the excited states of these complexes, researchers can manipulate their photophysical properties for potential applications in light-emitting devices (Salassa et al., 2008).

properties

IUPAC Name

3-(2,3-dimethoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-11-5-3-4-10(12(11)15-2)9-6-7-13-8-9/h3-5,9,13H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPGYNRBQZZNML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672384
Record name 3-(2,3-Dimethoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dimethoxyphenyl)pyrrolidine

CAS RN

959237-32-2
Record name 3-(2,3-Dimethoxyphenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959237-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3-Dimethoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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